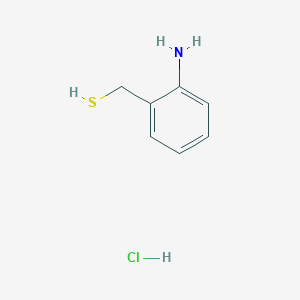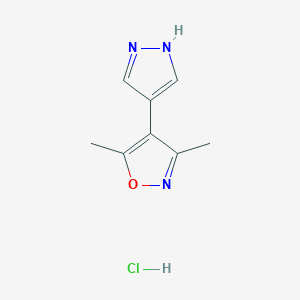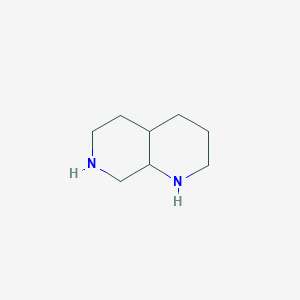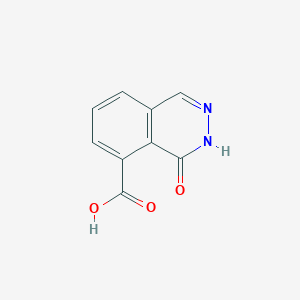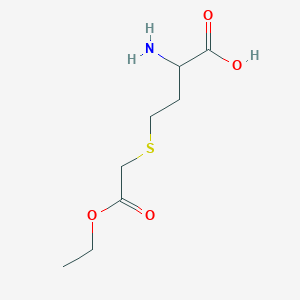
S-(2-ethoxy-2-oxoethyl)homocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-ethoxy-2-oxoethyl)homocysteine is a derivative of homocysteine, an amino acid that contains a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-ethoxy-2-oxoethyl)homocysteine involves the reaction of homocysteine with ethyl oxalate under controlled conditions. The reaction typically requires a solvent such as benzene and a catalyst like sodium foil. The process involves heating the mixture to facilitate the reaction and achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
S-(2-ethoxy-2-oxoethyl)homocysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like methyl iodide and acetyl chloride are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
S-(2-ethoxy-2-oxoethyl)homocysteine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and potential as a biomarker.
Medicine: Investigated for its therapeutic potential in treating diseases related to homocysteine metabolism.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of S-(2-ethoxy-2-oxoethyl)homocysteine involves its interaction with various enzymes and proteins. It can act as a substrate for enzymes involved in homocysteine metabolism, influencing pathways such as methylation and transsulfuration. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with molecular targets like S-ribosylhomocysteine lyase .
Comparison with Similar Compounds
Similar Compounds
- S-(2-ethoxy-2-oxoethyl)sulfanyl derivatives
- S-(2-ethoxy-2-oxoethyl)(methyl)amino derivatives
Uniqueness
S-(2-ethoxy-2-oxoethyl)homocysteine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its ethoxy and oxoethyl groups confer distinct reactivity compared to other homocysteine derivatives .
Properties
Molecular Formula |
C8H15NO4S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-amino-4-(2-ethoxy-2-oxoethyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-2-13-7(10)5-14-4-3-6(9)8(11)12/h6H,2-5,9H2,1H3,(H,11,12) |
InChI Key |
OELRIDDGOPXVOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)
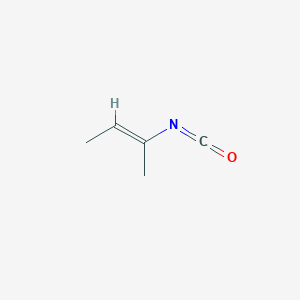
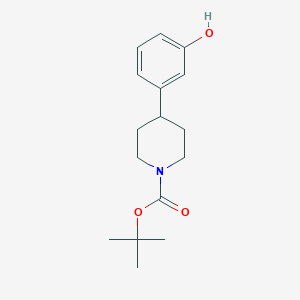

![2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid](/img/structure/B13513800.png)
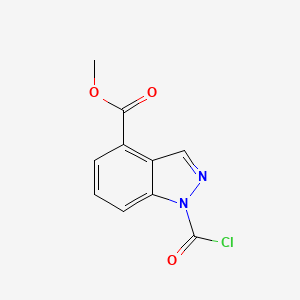
![1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13513810.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13513815.png)

